molecular formula C18H14F3I2N7O B11101566 2,4-diiodo-6-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2,4-diiodo-6-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11101566
M. Wt: 655.2 g/mol
InChI Key: NPLIYKFXMOXMTD-ZNLRHDTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE typically involves multi-step organic reactions. The initial step often includes the preparation of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE, which can be synthesized through iodination of 2-hydroxybenzaldehyde. The subsequent steps involve the formation of the hydrazone derivative by reacting the aldehyde with appropriate hydrazine derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE undergoes various chemical reactions, including:

Scientific Research Applications

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The triazine moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Similar compounds to 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE include:

These comparisons highlight the unique combination of functional groups in 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE, contributing to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H14F3I2N7O

Molecular Weight

655.2 g/mol

IUPAC Name

2,4-diiodo-6-[(E)-[[4-(methylamino)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H14F3I2N7O/c1-24-15-27-16(26-12-4-2-3-10(6-12)18(19,20)21)29-17(28-15)30-25-8-9-5-11(22)7-13(23)14(9)31/h2-8,31H,1H3,(H3,24,26,27,28,29,30)/b25-8+

InChI Key

NPLIYKFXMOXMTD-ZNLRHDTNSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)I)I)O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)I)I)O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.